molecular formula CO2.Unspecified B1164957 barium(2+);naphthalene-1-carboxylate CAS No. 68514-62-5

barium(2+);naphthalene-1-carboxylate

Cat. No.: B1164957
CAS No.: 68514-62-5
InChI Key:
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Description

barium(2+);naphthalene-1-carboxylate is an organometallic compound that is commonly used in various industrial applications. It is a barium salt of naphthenic acid, which is a mixture of cyclopentyl and cyclohexyl carboxylic acids. This compound is known for its solubility in organic solvents and its use as a catalyst in organic synthesis .

Preparation Methods

barium(2+);naphthalene-1-carboxylate can be synthesized through the reaction of barium hydroxide with naphthenic acid. The reaction typically occurs in an organic solvent such as toluene or xylene. The mixture is heated to facilitate the reaction, and the resulting barium naphthenate is then purified through filtration and evaporation . Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yield and purity .

Chemical Reactions Analysis

barium(2+);naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form barium carbonate and other by-products.

    Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.

    Substitution: this compound can participate in substitution reactions where the naphthenate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

barium(2+);naphthalene-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of barium naphthenate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, its effectiveness as a catalyst is due to its ability to facilitate the formation of reactive intermediates, thereby accelerating chemical reactions .

Comparison with Similar Compounds

barium(2+);naphthalene-1-carboxylate is similar to other metal naphthenates such as:

Properties

IUPAC Name

barium(2+);naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2.Ba/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFANMKNQTJCCAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BaO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68514-62-5
Record name Naphthenic acids, barium salts, reaction products with carbon dioxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthenic acids, barium salts, reaction products with carbon dioxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.568
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